molecular formula C12H16ClNO3S B2723059 Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate CAS No. 648859-22-7

Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate

Cat. No.: B2723059
CAS No.: 648859-22-7
M. Wt: 289.77
InChI Key: WCWPORZBIXCMTI-UHFFFAOYSA-N
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Description

Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, a tert-butyl group, and a chloroacetylamino group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur sources under acidic conditions.

    Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The chloroacetylamino group can be introduced through the reaction of the thiophene derivative with chloroacetyl chloride and an amine.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, particularly at the ester group, leading to the formation of alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure and functional groups.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-tert-butyl-3-[(2-bromoacetyl)amino]thiophene-2-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    Methyl 5-tert-butyl-3-[(2-iodoacetyl)amino]thiophene-2-carboxylate: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.

    Methyl 5-tert-butyl-3-[(2-fluoroacetyl)amino]thiophene-2-carboxylate: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.

Uniqueness

Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate is unique due to the presence of the chloroacetyl group, which can participate in specific chemical reactions that other halogenated derivatives may not

Properties

IUPAC Name

methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-12(2,3)8-5-7(14-9(15)6-13)10(18-8)11(16)17-4/h5H,6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWPORZBIXCMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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